molecular formula C23H20ClFN4O2 B2956069 N-(3-chloro-4-methoxyphenyl)-1-(3-cyano-6-fluoroquinolin-4-yl)piperidine-4-carboxamide CAS No. 1207016-40-7

N-(3-chloro-4-methoxyphenyl)-1-(3-cyano-6-fluoroquinolin-4-yl)piperidine-4-carboxamide

Cat. No.: B2956069
CAS No.: 1207016-40-7
M. Wt: 438.89
InChI Key: DLDHULXUDGZPNS-UHFFFAOYSA-N
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Description

This compound is a piperidine-4-carboxamide derivative featuring two distinct substituents:

  • Piperidine-linked moiety: A 3-cyano-6-fluoroquinolin-4-yl group, which introduces a planar, electron-deficient heterocyclic system. The cyano (-CN) and fluoro (-F) substituents may enhance binding interactions and metabolic stability.
  • Amide-linked moiety: A 3-chloro-4-methoxyphenyl group, combining halogenated and methoxy substituents that influence lipophilicity and steric effects.

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-1-(3-cyano-6-fluoroquinolin-4-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClFN4O2/c1-31-21-5-3-17(11-19(21)24)28-23(30)14-6-8-29(9-7-14)22-15(12-26)13-27-20-4-2-16(25)10-18(20)22/h2-5,10-11,13-14H,6-9H2,1H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLDHULXUDGZPNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2CCN(CC2)C3=C4C=C(C=CC4=NC=C3C#N)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chloro-4-methoxyphenyl)-1-(3-cyano-6-fluoroquinolin-4-yl)piperidine-4-carboxamide is a synthetic compound with potential therapeutic applications, particularly in oncology. This article explores its biological activity, focusing on its cytotoxic effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by:

  • Molecular Formula : C24H21ClFN5O2
  • Molecular Weight : 465.9 g/mol
  • IUPAC Name : N-[4-(3-chloro-4-methoxyphenyl)-1-(3-cyano-6-fluoroquinolin-4-yl)piperidine-4-carboxamide] .

Cytotoxicity

Recent studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. The following table summarizes the IC50 values against different cancer types:

Cell Line IC50 (µM) Type of Cancer
HCT116<1Colon Cancer
HT29<1Colon Cancer
Ca9-222.5Oral Squamous Cell Carcinoma
HL603.0Promyelocytic Leukemia
CEM2.0Lymphoma

These results indicate that the compound is particularly potent against colon cancer cells, with IC50 values below 1 µM, suggesting a strong potential as an anticancer agent .

The mechanisms through which this compound exerts its cytotoxic effects include:

  • Induction of Apoptosis : The compound promotes apoptotic cell death characterized by caspase activation and subG1 accumulation in certain cancer cell lines.
  • Mitochondrial Dysfunction : It leads to depolarization of the mitochondrial membrane potential, which is a hallmark of apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed, contributing to oxidative stress and subsequent cell death .

Study 1: Anticancer Activity in Colon Cancer

A study evaluated the effects of the compound on human colon cancer cell lines (HCT116 and HT29). The results indicated that treatment with the compound resulted in significant cell shrinkage and increased apoptosis markers, including elevated caspase activity and ROS production .

Study 2: Selectivity Index Evaluation

In another investigation, the selectivity index (SI) was assessed by comparing the cytotoxic effects on malignant versus non-malignant cells. The compound displayed a high SI, indicating lower toxicity to non-malignant cells while effectively targeting cancer cells .

Scientific Research Applications

N-(3-chloro-4-methoxyphenyl)-1-(3-cyano-6-fluoroquinolin-4-yl)piperidine-4-carboxamide, also known by its CAS number 1207016-40-7, is a chemical compound with potential applications in scientific research, particularly in the development of antimalarial drugs . Quinoline derivatives, to which this compound belongs, have demonstrated significant activity in the preparation of other antimalarial drugs .

While specific case studies and comprehensive data tables focusing solely on the applications of this compound are not available within the provided search results, the broader context of quinoline derivatives offers insight into its potential uses .

Potential Applications

  • Antimalarial Drug Development Quinoline derivatives are recognized for their antimalarial properties, suggesting that this compound could be utilized as a building block in synthesizing new antimalarial drugs .
  • Further Research The compound may be of interest in scientific research .

Related Information on Quinoline Derivatives

  • Quinoline derivatives have other important activities .
  • Sulfonyl-quinoline derivatives are a class of compounds that have been synthesized and studied . These derivatives include variations with different substitutions on the phenyl and quinoline rings, such as chlorine, fluorine, and methoxy groups .
  • Examples of sulfonyl-quinoline derivatives include:
    • 4-(3-chlorophenyl)-8-fluoro-3-(4-methoxyphenyl)sulfonylquinoline
    • 3-(3,5-dichlorophenyl)sulfonyl-4-(3,4-difluorophenyl)-8-fluoroquinoline
    • 3-(3,5-dichlorophenyl)sulfonyl-6-fluoro-4-(3-fluorophenyl)quinoline
    • 3-(3-chloro-4-methylphenyl)sulfonyl-6-fluoro-4-(3-methoxyphenyl)quinoline
    • 3-(3-chloro-4-methylphenyl)sulfonyl-7-fluoro-4-(3-fluorophenyl)quinoline
    • 3-(3-chloro-5-fluorophenyl)sulfonyl-4-(3-fluorophenyl)quinolin-7-amine
    • 3-(3-chloro-5-fluorophenyl)sulfonyl-4-(4-chlorophenyl)quinoline
    • 3-[7-chloro-4-(2-fluorophenyl)quinolin-3-yl]sulfonylbenzonitrile
    • 4-(3-chlorophenyl)-8-fluoro-3-(3-fluorophenyl)sulfonylquinoline

Comparison with Similar Compounds

Structural Variations in Piperidine-Carboxamide Derivatives

The table below highlights key structural differences and similarities between the target compound and analogs from the evidence:

Compound Name / Identifier Heterocyclic Group on Piperidine Amide-Linked Substituent Molecular Formula Reported Activity/Notes
Target Compound 3-cyano-6-fluoroquinolin-4-yl 3-chloro-4-methoxyphenyl C₂₄H₁₉ClFN₅O₂* Not explicitly stated; inferred antiviral
N-(3-(cis-3,5-Dimethylpiperidin-1-yl)propyl)-1-((2-(2-chloro-6-methoxyphenyl)-5-methyloxazol-4-yl)methyl)piperidine-4-carboxamide 2-(2-chloro-6-methoxyphenyl)-5-methyloxazol-4-yl 3-(cis-3,5-dimethylpiperidin-1-yl)propyl C₂₉H₄₀ClN₅O₃ HCV entry inhibitor (66% yield, >98% purity)
N-(3-Chloro-4-fluorobenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide 6-phenoxypyrimidin-4-yl 3-chloro-4-fluorobenzyl C₂₄H₂₁ClFN₅O₂ Not specified; structural analog
(R)-N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide 1-(1-(naphthalen-1-yl)ethyl) 4-fluorobenzyl C₂₆H₂₆FN₃O SARS-CoV-2 inhibitor (reported activity)

*Calculated based on IUPAC name; molecular weight: 480.89 g/mol.

Key Observations

Heterocyclic Diversity: The target compound’s quinoline core (electron-deficient aromatic system) contrasts with oxazole () or pyrimidine () groups in analogs. The cyano and fluoro substituents on quinoline may enhance target binding compared to methyl or trifluoromethyl groups in oxazole derivatives .

Substituent Effects :

  • The 3-chloro-4-methoxyphenyl group in the target combines halogenation and methoxy substitution, balancing lipophilicity and hydrogen-bonding capacity. Analogs with 3-chloro-4-fluorobenzyl () or 4-fluorobenzyl () substituents prioritize halogen interactions but lack methoxy’s polarity.
  • cis-3,5-Dimethylpiperidinylpropyl chains in –3 introduce conformational rigidity, whereas the target’s simpler piperidine lacks such modifications.

Synthetic Yields and Purity :

  • Analogs in –3 show moderate yields (58–76%) and high purity (>98%), suggesting efficient synthetic routes for piperidine-carboxamides. The target compound’s synthesis details are unspecified but may follow similar protocols .

The quinoline moiety’s planar structure may favor intercalation or kinase binding, akin to known quinoline-based drugs .

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